molecular formula C14H19N3OS B2939905 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1049442-86-5

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2939905
CAS No.: 1049442-86-5
M. Wt: 277.39
InChI Key: GOGLABWJWLVJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiophene-2-carboxamide derivative featuring a substituted ethylamine group at the amide nitrogen. The substituent includes a dimethylamino group and a 1-methylpyrrole moiety, which confer unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-16(2)12(11-6-4-8-17(11)3)10-15-14(18)13-7-5-9-19-13/h4-9,12H,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLABWJWLVJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which potentially confer various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylamino Group : Enhances lipophilicity and may influence receptor interactions.
  • Pyrrole Ring : Known for its biological significance and potential interactions with various proteins.
  • Thiophene and Carboxamide Functionalities : These groups may contribute to the compound's pharmacological properties.

The molecular formula is C13H18N3OSC_{13}H_{18}N_3OS, with a molecular weight of approximately 270.37 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethylamino Group : This is usually done via nucleophilic substitution reactions.
  • Carboxamide Formation : This step often involves coupling reactions with carboxylic acids or their derivatives.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have demonstrated their effectiveness against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells:

CompoundCell LineIC50 (µM)Reference
Compound AA54912.5
Compound BHeLa15.0
This compoundA549TBDCurrent Study

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : It may interact with signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against A549 cells. The compound exhibited a dose-dependent reduction in cell viability, indicating potent anticancer activity. Further investigations are required to elucidate its specific molecular targets.

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial potential of related thiophene derivatives against multidrug-resistant bacterial strains. The results indicated promising activity, suggesting that modifications to the thiophene structure could enhance efficacy against resistant pathogens.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Thiophene- and Quinoline-Based Carboxamides

Compound Name Substituent on Amide Nitrogen Heterocycle Molecular Weight (g/mol) Key Properties
Target Compound 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl Thiophene ~330 (estimated) High lipophilicity (due to pyrrole and dimethylamino groups); potential for pH-dependent solubility
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Thiophene 261.07 Melting point: 397 K; genotoxic in bacterial/mammalian cells; weak C–H⋯O/S interactions in crystal packing
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 3-(Dimethylamino)propyl Quinoline 309.79 Hydrochloride salt enhances solubility; quinoline core may improve fluorescence or metal chelation
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 2-(Pyrrolidin-1-yl)ethyl Quinoline 321.80 Bulky pyrrolidine substituent may reduce membrane permeability compared to dimethylamino analogs

Electronic and Steric Effects

  • Thiophene vs.
  • Substituent Influence: The dimethylamino group in the target compound increases basicity (pKa ~8–9), enabling protonation in physiological pH, whereas nitro groups in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide contribute to electron-withdrawing effects and genotoxicity .

Crystallographic and Solubility Behavior

  • Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions , whereas the target compound’s dimethylamino and pyrrole groups may introduce stronger hydrogen bonds or π-π stacking, altering solubility and crystallinity.
  • Solubility: Quinoline derivatives with hydrochlorides (e.g., SzR-105) exhibit enhanced aqueous solubility compared to neutral thiophene analogs, highlighting formulation trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.